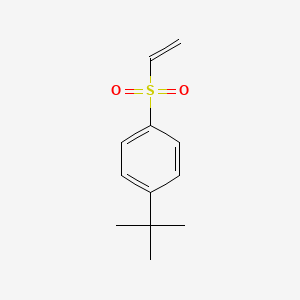

1-Tert-butyl-4-(ethenesulfonyl)benzene

Description

1-Tert-butyl-4-(ethenesulfonyl)benzene (CAS 5535-47-7) is a sulfone derivative featuring a benzene ring substituted with a tert-butyl group at the para position and an ethenesulfonyl (vinyl sulfone) group at the ortho position. Its molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol. The ethenesulfonyl moiety (CH₂=CH-SO₂-) confers electron-withdrawing properties, making the compound reactive in nucleophilic addition and cycloaddition reactions. This compound is typically synthesized via sulfonation or coupling reactions involving tert-butylbenzene derivatives and vinyl sulfonyl precursors.

Properties

IUPAC Name |

1-tert-butyl-4-ethenylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-5-15(13,14)11-8-6-10(7-9-11)12(2,3)4/h5-9H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCGDKWYZOHBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-(ethenesulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butyl-4-bromobenzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-(ethenesulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The ethenesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the ethenesulfonyl group to sulfoxide or sulfide.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide or sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-Tert-butyl-4-(ethenesulfonyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs due to its unique chemical properties.

Material Science: It is employed in the creation of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(ethenesulfonyl)benzene involves its interaction with various molecular targets. The ethenesulfonyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can affect molecular pathways, leading to specific chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Tert-butyl-4-(ethenesulfonyl)benzene with structurally analogous para-substituted tert-butylbenzene derivatives, focusing on their substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Reactivity and Electronic Effects

- Ethenesulfonyl vs. Trifluoromethylsulfonyl : The ethenesulfonyl group in the target compound is less electron-withdrawing than the trifluoromethylsulfonyl group in 4h , as the latter combines the inductive effects of both CF₃ and SO₂. This difference influences their reactivity in electrophilic aromatic substitution; 4h is more resistant to further substitution due to stronger deactivation .

- Sulfonamide vs. Sulfone : The sulfonamide group in 6292-59-7 introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., DMSO) and enabling interactions with biological targets. In contrast, the ethenesulfonyl group promotes Michael acceptor activity, enabling polymer crosslinking .

Biological Activity

1-Tert-butyl-4-(ethenesulfonyl)benzene is an organic compound characterized by its unique structural features, including a tert-butyl group and an ethenesulfonyl moiety attached to a benzene ring. Its molecular formula is C₁₃H₁₈O₂S. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals, environmental chemistry, and organic synthesis.

The presence of the tert-butyl group contributes to the compound's hydrophobic characteristics, while the ethenesulfonyl group enhances its reactivity, making it a suitable candidate for various chemical reactions. The sulfonyl chloride moiety is particularly reactive, allowing for substitution reactions that can lead to diverse derivatives and biological activities.

This compound exhibits biological activity primarily through its interactions with nucleophiles due to the reactivity of the sulfonyl group. These interactions can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with active site residues.

- Antioxidant Activity : Similar compounds have shown potential as antioxidants, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound, focusing on its synthesis and potential applications:

- Synthesis of Analog Compounds : Research indicates that this compound is used in synthesizing novel compounds such as 1-deoxy analogs of CP-47,497 and CP-55,940. These analogs have shown promise in pharmaceutical applications related to cannabinoid receptors .

- Environmental Applications : The compound has been investigated for its role in the valorization of petrochemical wastewater. Studies demonstrated that it could effectively recover phenolic components from wastewater with a recovery rate exceeding 95%, thus improving thermal qualities of recovered materials .

- Reactivity Studies : Interaction studies highlight its reactivity with various nucleophiles, which is crucial for optimizing synthetic pathways and exploring potential biological activities. The sulfonyl chloride moiety's reactivity allows it to participate in diverse chemical transformations .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Tert-butylphenol | Contains a tert-butyl group | Exhibits phenolic properties; used as an antioxidant |

| Ethenesulfonic acid | Contains a sulfonic acid group | Strong acidity; used in various chemical syntheses |

| 2-(4-Tert-butylphenyl)ethenesulfonamide | Contains both tert-butyl and sulfonamide groups | Potential pharmaceutical applications |

| 4-Tert-butylaniline | Contains an amine group | Exhibits different reactivity due to amine functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.